molecular formula C24H20N8O2 B10914598 1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide

1-methyl-N,N'-bis[4-(1H-pyrazol-1-yl)phenyl]-1H-pyrazole-4,5-dicarboxamide

Cat. No.: B10914598
M. Wt: 452.5 g/mol
InChI Key: BFVLYZBJDSWVKB-UHFFFAOYSA-N
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Description

1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE is a complex organic compound featuring a pyrazole core structure. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE typically involves multi-step reactions. One common method includes the reaction of 1-methyl-1H-pyrazole-4,5-dicarboxylic acid with 4-(1H-pyrazol-1-yl)aniline under specific conditions . The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE can be compared with other pyrazole derivatives such as:

The uniqueness of 1-METHYL-N~4~,N~5~-BIS[4-(1H-PYRAZOL-1-YL)PHENYL]-1H-PYRAZOLE-4,5-DICARBOXAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for diverse research and industrial applications.

Properties

Molecular Formula

C24H20N8O2

Molecular Weight

452.5 g/mol

IUPAC Name

2-methyl-3-N,4-N-bis(4-pyrazol-1-ylphenyl)pyrazole-3,4-dicarboxamide

InChI

InChI=1S/C24H20N8O2/c1-30-22(24(34)29-18-6-10-20(11-7-18)32-15-3-13-26-32)21(16-27-30)23(33)28-17-4-8-19(9-5-17)31-14-2-12-25-31/h2-16H,1H3,(H,28,33)(H,29,34)

InChI Key

BFVLYZBJDSWVKB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NC2=CC=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5

Origin of Product

United States

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